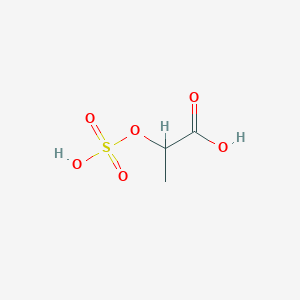

2-O-sulfolactic acid

CAS No.:

Cat. No.: VC1767653

Molecular Formula: C3H6O6S

Molecular Weight: 170.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H6O6S |

|---|---|

| Molecular Weight | 170.14 g/mol |

| IUPAC Name | 2-sulfooxypropanoic acid |

| Standard InChI | InChI=1S/C3H6O6S/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H,6,7,8) |

| Standard InChI Key | CSRZVBCXQYEYKY-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)OS(=O)(=O)O |

| Canonical SMILES | CC(C(=O)O)OS(=O)(=O)O |

Introduction

Chemical Structure and Identification

Basic Structural Features

2-O-sulfolactic acid is characterized by a molecular formula C₃H₆O₆S and a molecular weight of 170.14 g/mol . The compound is a carboxyalkyl sulfate that contains a hydroxyl group modified with a sulfate group at the second carbon position of a propanoic acid backbone . This combination of functional groups contributes to its distinctive chemical behavior and reactivity in biological systems.

Structural Variants and Stereochemistry

2-O-sulfolactic acid exists in two enantiomeric forms:

-

(S)-2-O-sulfolactic acid: This stereoisomer possesses specific chirality with the S configuration at the second carbon position .

-

(R)-2-O-sulfolactic acid: This is the optical isomer of the S-form, differing in spatial orientation of the substituent groups .

Both enantiomers share identical physical properties but differ in their optical activity and potentially in their biological interactions. The (S)-2-O-sulfolactic acid is described as a conjugate acid of (S)-2-O-sulfonatolactate(2-), highlighting its role in acid-base chemistry within biochemical systems .

Nomenclature and Identification

The compound is referenced in scientific literature under several synonyms:

For the specific enantiomers, additional synonyms include:

Physicochemical Properties

Physical Properties

2-O-sulfolactic acid demonstrates properties that make it particularly relevant for biological systems and chemical reactions. Its molecular weight of 170.14 g/mol places it in the category of small molecular compounds with potential for biological activity . The compound's exact mass is 169.98850908 Da, as determined through high-precision measurements .

Chemical Properties

The compound exhibits significant hydrophilicity, as indicated by its XLogP3-AA value of -0.8, suggesting good water solubility . This property is crucial for its biochemical interactions in aqueous biological environments.

The molecule possesses:

These characteristics significantly influence its ability to interact with biological macromolecules, including proteins and enzymes, through hydrogen bonding and other non-covalent interactions.

Comparative Physical Properties

The following table summarizes the key physical and chemical properties of 2-O-sulfolactic acid:

Biochemical Significance

Role in Sulfur Metabolism

2-O-sulfolactic acid plays a significant role in sulfur metabolism pathways within biological systems. Sulfate groups are essential components in many biochemical processes, and 2-O-sulfolactic acid may serve as an intermediate in these pathways . The metabolism of sulfur-containing compounds is critical for the synthesis of important biomolecules including certain amino acids, proteins, and other sulfated compounds.

Structural Relationships and Comparisons

Related Compounds

2-O-sulfolactic acid shares structural similarities with several compounds involved in biochemical processes:

-

Lactic acid: The parent compound without the sulfate group, which is widely distributed in nature and involved in numerous biochemical pathways.

-

Other sulfated compounds: Including various sulfated carbohydrates and sulfated steroids that perform diverse functions in biological systems.

-

Sulfolipids: These compounds, which contain sulfonic acid groups, are important components of certain cellular membranes, particularly in photosynthetic organisms .

Enantiomeric Comparison

Research Applications and Future Directions

Current Research Applications

Current research involving 2-O-sulfolactic acid focuses on understanding its role in sulfur metabolism and potential applications in biochemical research. As a sulfated derivative of lactic acid, it may serve as a useful model compound for studying sulfation processes in biological systems .

Analytical Considerations

The detection and quantification of 2-O-sulfolactic acid in biological samples may require specialized analytical techniques due to its highly polar nature. Mass spectrometry coupled with chromatographic separation is likely to be an effective approach for analyzing this compound in complex biological matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume